3-Bromo-5-chloro-4-nitrobenzaldehyde

Chemical Identity Quality Control Procurement Specifications

3-Bromo-5-chloro-4-nitrobenzaldehyde offers distinct steric and electronic properties via its 1,3,5-substitution pattern, enabling orthogonal sequential Suzuki/Buchwald couplings (Br>Cl) not feasible with mono‑substituted analogs. The aldehyde anchor, nitro tuning group, and dual halogen handles make it ideal for medicinal chemists designing selective ALDH isozyme inhibitors, advanced biaryl architectures, or functional porous frameworks. Strictly request the ≥98% purity grade to ensure batch-to-batch reproducibility in demanding synthetic routes. Bulk and custom packaging options are available —— submit an inquiry for competitive quotes.

Molecular Formula C7H3BrClNO3
Molecular Weight 264.46 g/mol
Cat. No. B12820737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-nitrobenzaldehyde
Molecular FormulaC7H3BrClNO3
Molecular Weight264.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C=O
InChIInChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H
InChIKeyMLHMNDOVQGCCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-nitrobenzaldehyde: Chemical Profile and Procurement Considerations for Advanced Organic Synthesis


3-Bromo-5-chloro-4-nitrobenzaldehyde (CAS 2092863-28-8) is a polysubstituted aromatic aldehyde featuring bromo, chloro, and nitro substituents at the 3-, 5-, and 4-positions of the benzaldehyde ring . With a molecular formula of C₇H₃BrClNO₃ and a molecular weight of 264.46 g/mol , this compound belongs to the class of halogenated nitrobenzaldehydes, which are prized as versatile building blocks in medicinal chemistry and materials science due to the orthogonal reactivity conferred by their aldehyde, nitro, and halogen functional groups [1]. Its unique substitution pattern offers distinct steric and electronic properties compared to simpler mono- or di-substituted analogs, making it a valuable intermediate for constructing complex molecular architectures where precise regiochemical control is required [1].

Why 3-Bromo-5-chloro-4-nitrobenzaldehyde Cannot Be Replaced by Common Nitrobenzaldehyde Analogs in Critical Synthetic Pathways


Generic substitution of 3-bromo-5-chloro-4-nitrobenzaldehyde with more common nitrobenzaldehyde derivatives (e.g., 4-nitrobenzaldehyde, 3-bromo-4-nitrobenzaldehyde, or 5-chloro-2-nitrobenzaldehyde) is not chemically feasible in synthetic routes that require both the specific steric hindrance imposed by the 3,5-disubstitution pattern and the unique electronic environment created by the combination of ortho/para-directing and meta-directing groups on the same ring [1]. The simultaneous presence of bromo and chloro substituents in a 1,3,5-relationship with the aldehyde and nitro groups results in a distinct reactivity profile that cannot be replicated by simply mixing two different mono-substituted analogs, as the electronic communication between substituents in the polysubstituted aromatic system significantly alters both the regioselectivity and the rate of subsequent transformations such as nucleophilic aromatic substitution or cross-coupling reactions [1].

Quantitative Evidence for Differentiating 3-Bromo-5-chloro-4-nitrobenzaldehyde from Closest Analogs for Procurement Decisions


Comparative Molecular Weight and Elemental Composition as a Purity and Identity Benchmark

3-Bromo-5-chloro-4-nitrobenzaldehyde exhibits a distinct molecular weight and elemental composition that differentiates it from its closest analogs. Its molecular formula, C₇H₃BrClNO₃, and corresponding molecular weight of 264.46 g/mol provide a precise and quantifiable metric for identity verification and purity assessment during procurement . This contrasts with common comparator compounds such as 4-nitrobenzaldehyde (C₇H₅NO₃, MW 151.12 g/mol), 3-bromo-4-nitrobenzaldehyde (C₇H₄BrNO₃, MW 230.02 g/mol), and 3-bromo-5-chlorobenzaldehyde (C₇H₄BrClO, MW 219.46 g/mol) [1]. The calculated difference in molecular weight allows for unambiguous differentiation via mass spectrometry (MS) and serves as a foundational quality control parameter not achievable through visual inspection or simple melting point comparison.

Chemical Identity Quality Control Procurement Specifications

Predicted Physicochemical Property Differentiation: Impact on Synthetic Handling and Reaction Solvent Selection

Calculated physicochemical properties reveal significant quantitative differences between 3-bromo-5-chloro-4-nitrobenzaldehyde and its analogs, which directly impact laboratory handling and reaction design. For the target compound, the topological polar surface area (TPSA) is predicted to be 62.9 Ų, the LogP (octanol-water partition coefficient) is predicted to be 2.7, and the number of hydrogen bond acceptors is 4 [1]. In comparison, 4-nitrobenzaldehyde (the most common analog) has a lower TPSA of 62.9 Ų but a significantly lower LogP of 1.5, and only 3 hydrogen bond acceptors [2]. The higher predicted LogP of the target compound indicates greater lipophilicity, which will influence its solubility in non-polar organic solvents and its retention time in reverse-phase chromatography. Furthermore, the calculated molar refractivity for the target compound is 53.1 cm³, substantially higher than 4-nitrobenzaldehyde (37.8 cm³), reflecting the larger, more polarizable electron cloud that can affect π-stacking interactions in crystal engineering and molecular recognition [1][2].

Physicochemical Properties Synthetic Planning Solubility Prediction

Steric Bulk Differentiation: Quantified via Taft Es Parameters for Regioselective Reactions

The unique 3,5-disubstitution pattern of 3-bromo-5-chloro-4-nitrobenzaldehyde imparts a distinct steric environment around the reactive aldehyde group, quantifiable through steric parameters. While experimental Taft Es values are not available for this specific compound, computational modeling indicates a significantly larger steric bulk adjacent to the aldehyde compared to mono-substituted analogs. The presence of both bromo and chloro substituents in the meta-positions (relative to the aldehyde) creates a sterically hindered environment that can influence the approach of nucleophiles and the conformation of the aldehyde group [1]. In contrast, 4-nitrobenzaldehyde has no ortho or meta substituents, offering minimal steric hindrance. 3-Bromo-4-nitrobenzaldehyde has only one meta-bromo substituent, providing an intermediate level of steric bulk [2]. This differential steric environment can be exploited to achieve regioselective functionalization in multi-step syntheses, where the hindered aldehyde of the target compound might exhibit a slower reaction rate with bulky nucleophiles compared to its less-hindered analogs, thus enabling sequential functionalization strategies [1][2].

Steric Effects Regioselectivity Cross-Coupling

High-Value Application Scenarios for 3-Bromo-5-chloro-4-nitrobenzaldehyde Based on Its Differential Properties


Synthesis of Complex, Polysubstituted Biaryl Scaffolds via Sequential Cross-Coupling

The orthogonal reactivity of the bromo and chloro substituents allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex biaryl or heteroaryl structures [1]. The distinct steric environment, as highlighted in Section 3, enables the bromo group (more reactive in oxidative addition) to be selectively coupled first under mild conditions, followed by a more challenging coupling of the chloro group under modified conditions, achieving a degree of regiocontrol that is not possible with symmetrically substituted analogs [1].

Development of Novel ALDH Inhibitors with Improved Isozyme Selectivity Profiles

As a structurally novel halogenated nitrobenzaldehyde, this compound represents a potential core scaffold for developing aldehyde dehydrogenase (ALDH) inhibitors. The unique substitution pattern may confer differential binding affinity across ALDH isozymes (ALDH1A1, ALDH2, ALDH3A1) compared to known inhibitors like 4-nitrobenzaldehyde, offering a pathway to improved selectivity profiles [2]. This is supported by the class-level inference that polysubstitution alters electronic and steric interactions within the enzyme active site [2].

Construction of Nitro-Functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The combination of a nitro group (for post-synthetic modification or tuning electronic properties) and two distinct halogen handles (for further framework extension) makes 3-bromo-5-chloro-4-nitrobenzaldehyde an ideal building block for the rational design of functional porous materials [3]. Its higher predicted LogP and unique steric profile can influence framework interpenetration and pore geometry during solvothermal synthesis, leading to materials with different gas sorption or catalytic properties compared to those derived from simpler benzaldehyde linkers [3].

Precursor for Site-Specifically Labeled Radiopharmaceuticals and Molecular Imaging Probes

The presence of both bromine and chlorine atoms provides handles for introducing radioisotopes (e.g., ⁷⁶Br, ¹⁸F via halogen exchange) or for attaching fluorescent tags via cross-coupling, enabling the synthesis of molecular imaging probes with defined labeling sites [4]. The unique molecular weight and elemental composition of the precursor facilitate quality control and radiochemical purity assessment by mass spectrometry, as established in Section 3, which is critical for Good Manufacturing Practice (GMP) production of radiopharmaceuticals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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